3-(3-Hydroxyphenyl)benzonitrile
Overview
Description
3-(3-Hydroxyphenyl)benzonitrile is an organic compound with the molecular formula C13H9NO. It is a derivative of benzonitrile, featuring a hydroxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(3-Hydroxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application. The reaction proceeds as follows:
Oximation: Benzaldehyde reacts with hydroxylamine hydrochloride to form benzaldoxime.
Dehydration: Benzaldoxime is then dehydrated to produce benzonitrile.
Industrial Production Methods
In an industrial setting, the synthesis of benzonitrile can be optimized using ionic liquids as co-solvents and catalysts. This method eliminates the need for metal salt catalysts and simplifies the separation process. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst and co-solvent has been shown to achieve high yields under relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Formylphenyl)benzonitrile.
Reduction: Formation of 3-(3-Aminophenyl)benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxyphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxybenzonitrile: Similar structure but lacks the additional phenyl ring, resulting in different chemical properties.
3-(4-Hydroxyphenyl)benzonitrile: Positional isomer with the hydroxy group in a different location, leading to variations in reactivity and applications
Uniqueness
3-(3-Hydroxyphenyl)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCWWPOHIRIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396309 | |
Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-43-8 | |
Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154848-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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